4-ethynyl-2,6-dipyridin-2-ylpyridine
Description
4-Ethynyl-2,6-dipyridin-2-ylpyridine is a tridentate ligand featuring a central pyridine ring substituted with two pyridin-2-yl groups at the 2- and 6-positions and an ethynyl group at the 4-position. Its synthesis involves a Sonogashira coupling reaction between 4-iodo-2,6-bis(pyrazol-1-yl)pyridine and trimethylsilylacetylene, followed by deprotection with methanol and sodium carbonate, yielding a white powder with a 79% efficiency . This ligand is pivotal in coordination chemistry, particularly for constructing iron(II) spin crossover (SCO) complexes. When coordinated to Fe(II), it forms Fe(L)₂₂·solvent complexes, which exhibit solvent-dependent polymorphism and thermally stable SCO behavior up to 200°C after desolvation .
Properties
IUPAC Name |
4-ethynyl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c1-2-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h1,3-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZANNDBAWDILOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2,6-dipyridin-2-ylpyridine typically involves the coupling of 2,6-dipyridin-2-ylpyridine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dipyridin-2-ylpyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for 4-ethynyl-2,6-dipyridin-2-ylpyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-ethynyl-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 4-ethynyl-2,6-dipyridin-2-ylpyridine largely depends on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can exhibit unique electronic, photophysical, and catalytic properties, making them useful in various applications. The ethynyl group can also participate in π-π interactions and conjugation, further enhancing the compound’s reactivity and stability.
Comparison with Similar Compounds
2,2':6',2''-Terpyridine (2,6-Di(2-pyridyl)pyridine)
- Structure : Lacks the ethynyl group at the 4-position, instead featuring three pyridine rings.
- Its stability and coordination flexibility make it a benchmark for tridentate ligands .
- Applications : Used in solar cells and molecular sensors due to strong metal-binding affinity.
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines
- Structure : Replaces the central pyridine with a pyrimidine ring and substitutes the ethynyl group with arylvinyl chains.
- Properties : Exhibit solvatochromic emission and intramolecular charge transfer (ICT) states. Electron-donating substituents enhance luminescence quantum yields (e.g., 0.45 in DMSO) .
- Applications : Serve as pH-sensitive probes and optoelectronic materials.
4-(4-Methylphenyl)-2,6-dipyridin-2-ylpyridine
- Structure : Features a 4-methylphenyl group instead of ethynyl at the 4-position.
- Used in crystallography and as a precursor for supramolecular assemblies .
Comparative Data Table
Research Findings and Unique Advantages of 4-Ethynyl-2,6-dipyridin-2-ylpyridine
- Spin Crossover Behavior : Forms Fe(II) complexes with distinct SCO properties depending on solvent content. For example, desolvated Fe(L)₂₂ exhibits a 17% high-spin (HS) fraction at 293 K, transitioning to low-spin (LS) below 200 K .
- Polymorphism: Solvent inclusion (e.g., acetonitrile) leads to two polymorphs: one with SCO up to room temperature and another with hysteresis above 300 K .
- Stability : Superior thermal stability compared to analogues like 4-arylvinylpyrimidines, which degrade under prolonged UV exposure .
Biological Activity
4-Ethynyl-2,6-dipyridin-2-ylpyridine (CAS No. 149817-60-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and biochemical properties.
Target Interactions
The primary targets of 4-ethynyl-2,6-dipyridin-2-ylpyridine include:
- N-methyl-D-aspartate (NMDA) receptors
- Voltage-gated calcium channels (VGCC)
This compound functions as a blocker for both NMDA receptors and VGCC, modulating their activity to prevent excessive calcium influx into neurons, which is crucial for maintaining calcium homeostasis and protecting against excitotoxic damage caused by glutamate overactivation.
Biochemical Pathways
4-Ethynyl-2,6-dipyridin-2-ylpyridine influences several biochemical pathways:
- Glutamate-mediated excitotoxicity : By blocking NMDA receptors and VGCC, it mitigates neuronal damage associated with high levels of glutamate.
- Calcium homeostasis : The compound helps maintain calcium levels within neurons, preventing disruptions that can lead to cell death.
Cellular Effects
The compound exhibits various cellular effects:
- Neuroprotection : It protects neurons from excitotoxicity by inhibiting excessive calcium influx.
- Influence on signaling pathways : It modulates key signaling pathways involved in cell survival and apoptosis.
- Gene expression modulation : The compound can alter the expression of genes related to cell cycle regulation and apoptosis.
Case Studies
- Neuroprotective Studies : In vitro studies demonstrated that 4-ethynyl-2,6-dipyridin-2-ylpyridine significantly reduced neuronal cell death in models of excitotoxicity induced by glutamate. The compound's ability to block NMDA receptors was critical in these protective effects.
- Calcium Influx Studies : Experiments showed that treatment with the compound resulted in a marked decrease in calcium ion influx during excitotoxic conditions, highlighting its role as a VGCC blocker.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Outcome |
|---|---|---|
| Neuroprotection | NMDA receptor and VGCC blockade | Reduced neuronal death |
| Calcium Homeostasis | Inhibition of calcium influx | Maintained intracellular calcium levels |
| Gene Regulation | Modulation of gene expression | Altered apoptosis and cell cycle genes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
